4-((2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
Beschreibung
4-((2-(2,5-Dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a benzothiadiazine derivative characterized by a 1,2,4-thiadiazine ring fused to a benzene moiety. Key structural features include:
- 1,1-Dioxido group: Enhances electron-withdrawing properties and stability.
- 3-Oxo substituent: Contributes to hydrogen bonding and polarity.
- 2,5-Dimethylphenyl group: Provides steric bulk and lipophilicity.
While direct synthesis data for this compound are unavailable in the provided evidence, analogous benzothiadiazine derivatives (e.g., 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide) are synthesized via ring-opening reactions of bicyclic precursors (e.g., 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide) with phenols or thiophenols in polar aprotic solvents like N,N-dimethylacetamide (DMAc) .
Eigenschaften
IUPAC Name |
4-[[2-(2,5-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-16-7-8-17(2)21(13-16)26-23(27)25(15-19-11-9-18(14-24)10-12-19)20-5-3-4-6-22(20)30(26,28)29/h3-13H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJZNMRBBAUXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-((2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 403.46 g/mol. The structure features a benzonitrile moiety linked to a thiadiazine derivative, which is significant for its biological activity.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A compound structurally related to our target showed an IC50 value of 1.61 µg/mL against A-431 cells, indicating potent antitumor activity. The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxicity .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored:
- Case Study : In a comparative study, derivatives of thiazole exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin. The presence of specific substituents on the aromatic rings was found to enhance this activity .
Anticonvulsant Effects
Another area of interest is the anticonvulsant properties:
- Research Insight : Compounds derived from thiazole have demonstrated significant anticonvulsant effects in preclinical models, suggesting that modifications in the thiadiazine structure could lead to similar outcomes for our target compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of the compound. Key observations include:
- Substituent Influence : The presence of methyl groups at specific positions on the phenyl rings has been correlated with increased potency in both antitumor and antimicrobial activities.
- Functional Groups : The dioxido and oxo groups in the thiadiazine ring are essential for maintaining biological activity. Their interactions with biological targets can enhance efficacy .
Research Findings and Data Tables
| Biological Activity | IC50 Value | Cell Line/Target |
|---|---|---|
| Antitumor | 1.61 µg/mL | A-431 |
| Antimicrobial | Comparable to norfloxacin | Various bacteria |
| Anticonvulsant | Significant protection in models | PTZ-induced seizures |
Case Studies
- Antitumor Efficacy : A study involving a related thiazole compound demonstrated its ability to inhibit cell proliferation effectively in HT29 colorectal cancer cells, with an IC50 < 5 µg/mL.
- Antimicrobial Testing : A series of thiazole derivatives were tested against Staphylococcus epidermidis, showing promising results that suggest further exploration into modifications could yield more potent agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Benzothiadiazines vs. Benzoxathiins
- Target Compound : The benzothiadiazine core contains sulfur and nitrogen atoms, with a 1,1-dioxide modification.
- Benzo-1,4-oxathiins (e.g., 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine): Feature a sulfur and oxygen heteroatom arrangement, synthesized via sodium hydride-mediated coupling of thiophenols with thiadiazoles .
- Impact : Sulfur in benzothiadiazines increases electron deficiency compared to oxygen in oxathiins, affecting reactivity and intermolecular interactions.
Thiadiazoles vs. Oxadiazoles
- 5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (40) : Shares the 1,1-dioxide motif but incorporates a thiazinane ring. Synthesized via NaOMe-mediated cyclization (74% yield) .
- Substituted-phenyl-1,2,4-oxadiazoles : Contain nitrogen and oxygen heteroatoms, synthesized using caesium carbonate in DMF (46–80% yields) .
- Impact : Oxadiazoles exhibit higher metabolic stability than thiadiazines but reduced hydrogen-bonding capacity due to the absence of a dioxido group.
Substituent Effects
Aryloxy/Thiophenoxy vs. Benzonitrile
- 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35): Bromo and methyl groups enhance steric hindrance and lipophilicity (66% yield) .
Methoxy vs. Methyl Groups
Key Observations :
- Polar aprotic solvents (DMF, DMAc) and bases (NaH, Cs2CO3) are critical for heterocycle formation.
- Yields vary significantly based on substituent steric demand; bulky groups (e.g., 2,5-dimethylphenyl) may reduce efficiency.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
